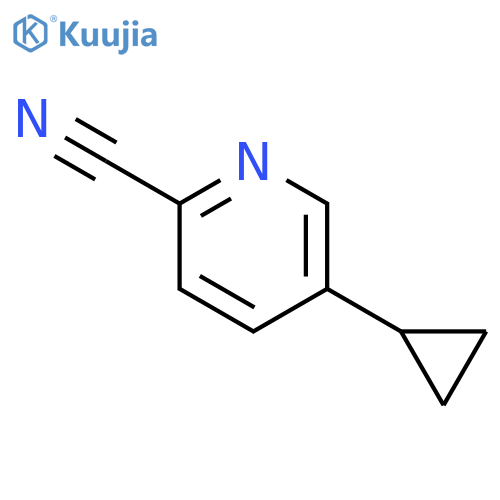

Cas no 188918-74-3 (5-cyclopropyl-2-Pyridinecarbonitrile)

5-cyclopropyl-2-Pyridinecarbonitrile 化学的及び物理的性質

名前と識別子

-

- 5-cyclopropyl-2-Pyridinecarbonitrile

- 2-Pyridinecarbonitrile,5-cyclopropyl-

- 5-CYCLOPROPYLPICOLINONITRILE

- 5-cyclopropylpyridine-2-carbonitrile

- 2-Pyridinecarbonitrile,5-cyclopropyl-(9CI)

- 188918-74-3

- J-517458

- 2-cyano-5-cyclopropylpyridine

- DTXSID70647749

- SCHEMBL2860558

- CS-0130742

- MB13536

- 2-PYRIDINECARBONITRILE, 5-CYCLOPROPYL-

- IQYPERFVXHAWMQ-UHFFFAOYSA-N

- DB-009952

- MFCD13689136

- A1-79741

- DB-282455

-

- インチ: InChI=1S/C9H8N2/c10-5-9-4-3-8(6-11-9)7-1-2-7/h3-4,6-7H,1-2H2

- InChIKey: IQYPERFVXHAWMQ-UHFFFAOYSA-N

- ほほえんだ: C1CC1C2=CN=C(C=C2)C#N

計算された属性

- せいみつぶんしりょう: 144.068748264g/mol

- どういたいしつりょう: 144.068748264g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 36.7Ų

5-cyclopropyl-2-Pyridinecarbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR315867-1g |

5-Cyclopropylpyridine-2-carbonitrile |

188918-74-3 | 1g |

£340.00 | 2024-05-24 | ||

| Apollo Scientific | OR315867-250mg |

5-Cyclopropylpyridine-2-carbonitrile |

188918-74-3 | 250mg |

£98.00 | 2024-05-24 | ||

| A2B Chem LLC | AB15823-1g |

5-Cyclopropylpicolinonitrile |

188918-74-3 | 1g |

$640.00 | 2024-04-20 | ||

| abcr | AB597735-1g |

5-Cyclopropylpyridine-2-carbonitrile; . |

188918-74-3 | 1g |

€645.20 | 2024-07-24 | ||

| Alichem | A029207962-1g |

5-Cyclopropylpicolinonitrile |

188918-74-3 | 95% | 1g |

$432.64 | 2023-09-02 | |

| Chemenu | CM177975-1g |

5-Cyclopropylpicolinonitrile |

188918-74-3 | 95% | 1g |

$482 | 2021-08-05 | |

| Chemenu | CM177975-1g |

5-Cyclopropylpicolinonitrile |

188918-74-3 | 95% | 1g |

$449 | 2023-02-17 | |

| A2B Chem LLC | AB15823-250mg |

5-Cyclopropylpicolinonitrile |

188918-74-3 | 250mg |

$210.00 | 2024-04-20 | ||

| abcr | AB597735-250mg |

5-Cyclopropylpyridine-2-carbonitrile; . |

188918-74-3 | 250mg |

€214.40 | 2024-07-24 |

5-cyclopropyl-2-Pyridinecarbonitrile 関連文献

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

3. Back matter

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

5-cyclopropyl-2-Pyridinecarbonitrileに関する追加情報

5-Cyclopropyl-2-Pyridinecarbonitrile: A Comprehensive Overview

5-Cyclopropyl-2-Pyridinecarbonitrile (CAS No. 188918-74-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 5-cyclopropylpicolinonitrile, is characterized by its unique structural features, which include a cyclopropyl group and a cyano group attached to a pyridine ring. These structural elements contribute to its diverse chemical properties and potential biological activities, making it a valuable candidate for various applications.

The cyclopropyl group in 5-Cyclopropyl-2-Pyridinecarbonitrile is a three-carbon cyclic structure that imparts unique steric and electronic properties to the molecule. The cyano group, on the other hand, is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom. This group is known for its strong electron-withdrawing effect, which can influence the reactivity and stability of the molecule. The combination of these groups with the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, results in a compound with a rich array of chemical and biological properties.

Recent studies have highlighted the potential of 5-Cyclopropyl-2-Pyridinecarbonitrile in various therapeutic areas. One notable application is its use as an intermediate in the synthesis of pharmaceuticals. The compound's reactivity and stability make it an excellent starting material for the development of drugs targeting specific biological pathways. For instance, research has shown that derivatives of 5-Cyclopropyl-2-Pyridinecarbonitrile can exhibit potent anti-inflammatory and anti-cancer activities.

In the context of anti-inflammatory research, 5-Cyclopropyl-2-Pyridinecarbonitrile has been found to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By modulating these enzymes, 5-Cyclopropyl-2-Pyridinecarbonitrile derivatives can potentially reduce inflammation and alleviate associated symptoms in conditions such as arthritis and inflammatory bowel disease.

Furthermore, studies have explored the anti-cancer potential of 5-Cyclopropyl-2-Pyridinecarbonitrile derivatives. Research has demonstrated that these compounds can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. The mechanism behind this selective cytotoxicity is thought to involve the modulation of signaling pathways that regulate cell survival and proliferation. For example, some derivatives have been shown to inhibit the activity of kinases such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells.

Beyond its therapeutic applications, 5-Cyclopropyl-2-Pyridinecarbonitrile has also been investigated for its use in materials science. The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In these contexts, the cyclopropyl and cyano groups can influence the electronic structure and charge transport properties of materials derived from 5-Cyclopropyl-2-Pyridinecarbonitrile.

The synthesis of 5-Cyclopropyl-2-Pyridinecarbonitrile typically involves multi-step processes that leverage various chemical reactions to construct the desired molecular framework. One common synthetic route involves the cyclization of an appropriate nitrile precursor followed by functional group modifications to introduce the cyclopropyl moiety. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for both academic research and industrial applications.

In conclusion, 5-Cyclopropyl-2-Pyridinecarbonitrile (CAS No. 188918-74-3) is a multifaceted compound with significant potential in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and diverse chemical properties make it a valuable starting material for the development of novel therapeutics and advanced materials. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in various scientific disciplines.

188918-74-3 (5-cyclopropyl-2-Pyridinecarbonitrile) 関連製品

- 865182-80-5(N-(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-fluorobenzamide)

- 321968-24-5(N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide)

- 922081-63-8(N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide)

- 1797673-32-5(2-(4-chlorophenoxy)-N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-methylpropanamide)

- 2142362-39-6(tert-butyl 3-(4-bromophenyl)(hydroxy)methylpiperidine-1-carboxylate)

- 1255099-58-1(2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acid)

- 2229099-32-3(3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine)

- 1185384-91-1(1-(3-Methyl-benzyl)-1H-pyrazol-4-ylamine hydrochloride)

- 2137823-01-7(3-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride)

- 2093164-42-0(tert-butyl N-3-(sulfamoylmethyl)phenylcarbamate)